dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16818752 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Preferential Cerebrovascular Action
Research indicates that derivatives such as Nimodipine, characterized by a specific structural similarity to the chemical , have shown preferential effects on brain vessels. Nimodipine has been observed to prevent spasm of the isolated rabbit basilar artery and is predicted to be useful in the prophylaxis and treatment of cerebral vasospasm in humans, indicating its potential application in cerebrovascular health (Kazda & Towart, 2005).
Molecular Structure Insights
Studies on the molecular structure of similar compounds, such as isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, have provided insights into the structure/activity relationships of 1,4-dihydropyridines. This includes observations on the conformation of the dihydropyridine ring and its implications for pharmacological activity, suggesting a foundational role in drug design and development (Wang, Herbette, & Rhodes, 1989).
Synthetic Chemistry Applications
The reactions of dimethyl acetylenedicarboxylate with various amines have reaffirmed the enamine structure facilitated by intramolecular hydrogen bonding, presenting a common structural element in all reaction products. This knowledge contributes to the understanding of synthetic pathways and the design of new chemical entities with potential application in various fields of chemistry (Iwanami, 1971).
Vasodilation Research
Further research into compounds structurally similar to dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown vasodilatory effects, particularly in the context of pial arterial vasodilation in cats. Such studies underscore the potential therapeutic applications of these compounds in conditions requiring vasodilation, highlighting the broader implications of this chemical's derivatives in medical research (Auer, 1981).
Properties
IUPAC Name |
dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-5-27-17-9-7-6-8-14(17)18-15(19(22)25-3)12-21(10-11-24-2)13-16(18)20(23)26-4/h6-9,12-13,18H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEOYRWTIINDJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCOC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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